Computed Physicochemical Profile Differentiates 3,7-Dimethylquinolin-2-amine from Its 3,8-Dimethyl Positional Isomer
Computed physicochemical descriptors provide the only currently available quantitative differentiation between 3,7-dimethylquinolin-2-amine (free base) and its closest commercially available positional isomer, 3,8-dimethylquinolin-2-amine. The target compound exhibits XLogP3 = 2.6, TPSA = 38.9 Ų, and zero rotatable bonds [1]. In contrast, the hydrochloride salt form of the target compound—which is the predominant commercially sourced form—exhibits LogP = 3.17, reflecting increased lipophilicity upon salt formation . The 3,8-dimethyl isomer (CAS 137110-41-9) is anticipated to possess a different dipole moment and electrostatic potential surface due to the altered methyl group orientation on the benzo ring, though direct head-to-head experimental physicochemical comparison data are absent from the published literature. The zero rotatable bond count of the target compound confers maximal conformational rigidity, which may translate into reduced entropic penalty upon target binding relative to analogs bearing rotatable substituents.
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 38.9 Ų; Rotatable bonds = 0; LogP (free base) = 2.36; MW = 172.23 g/mol [1] |
| Comparator Or Baseline | 3,8-Dimethylquinolin-2-amine free base (CAS 137110-41-9): MW = 172.23 g/mol (identical); LogP and TPSA not independently reported in accessible databases; HCl salt LogP = 3.17 |
| Quantified Difference | Differentiation rests on regioisomeric methyl placement (3,7- vs. 3,8-), altering molecular shape, dipole vector, and electrostatic surface; numerical difference in LogP between free base (2.36) and HCl salt (3.17) = ΔLogP ≈ 0.81. |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and ChemSrc; HCl salt LogP from ChemSrc . |
Why This Matters
For procurement, the distinct methyl group topology of 3,7-dimethylquinolin-2-amine defines a unique chemical space relative to the 3,8-dimethyl isomer, and the availability of both free base and hydrochloride salt forms allows researchers to select the optimal species for their specific solubility and formulation requirements.
- [1] PubChem. 3,7-Dimethylquinolin-2-amine. Compound Summary. CID 15707546. XLogP3 = 2.6; TPSA = 38.9 Ų; Rotatable Bond Count = 0; MW = 172.23 g/mol. National Center for Biotechnology Information. View Source
